molecular formula C8H12N2O B7763089 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one

1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No.: B7763089
M. Wt: 152.19 g/mol
InChI Key: ZQBWWFPNTBJMLG-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one typically involves the cyclocondensation of hydrazines with 1,3-diketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring. For instance, the reaction between ethyl hydrazine and 1,3-diketone under reflux conditions can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-one
  • 1-(1-Phenyl-1H-pyrazol-4-yl)propan-1-one
  • 1-(1-Propyl-1H-pyrazol-4-yl)propan-1-one

Uniqueness: 1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the propanone moiety can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-8(11)7-5-9-10(4-2)6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBWWFPNTBJMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(N=C1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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